

# role of acetyl radical in combustion processes

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An In-depth Technical Guide on the Role of the **Acetyl Radical** in Combustion Processes

Audience: Researchers, scientists, and drug development professionals.

## Executive Summary

The **acetyl radical** ( $\text{CH}_3\text{CO}\cdot$ ) is a pivotal, short-lived intermediate in the combustion of a wide array of organic fuels. Arising primarily from the oxidation of acetaldehyde, its chemistry is a critical nexus influencing ignition delay, flame propagation, and the formation of key atmospheric pollutants. The reaction pathways of the **acetyl radical**, particularly its competition between unimolecular decomposition and bimolecular reactions with oxygen and nitrogen oxides, dictate significant outcomes in combustion environments. This guide provides a comprehensive technical overview of the formation, reaction kinetics, and experimental investigation of the **acetyl radical**, highlighting its direct and indirect roles in the formation of nitrogen oxides ( $\text{NO}_x$ ) and soot precursors.

## Introduction to the Acetyl Radical

The **acetyl radical**, with the chemical formula  $\text{C}_2\text{H}_3\text{O}$ , is an acyl radical characterized by an unpaired electron on the carbonyl carbon.<sup>[1]</sup> It is not a resonance-stabilized radical, which contributes to its high reactivity and short lifetime in combustion systems. Despite its transient nature, its high concentration in the oxidation of oxygenated fuels and intermediates makes it a crucial species. Understanding its reaction network is essential for developing accurate kinetic models for a variety of applications, from internal combustion engines to atmospheric chemistry where it is a precursor to the air pollutant peroxyacetyl nitrate (PAN).<sup>[2]</sup>

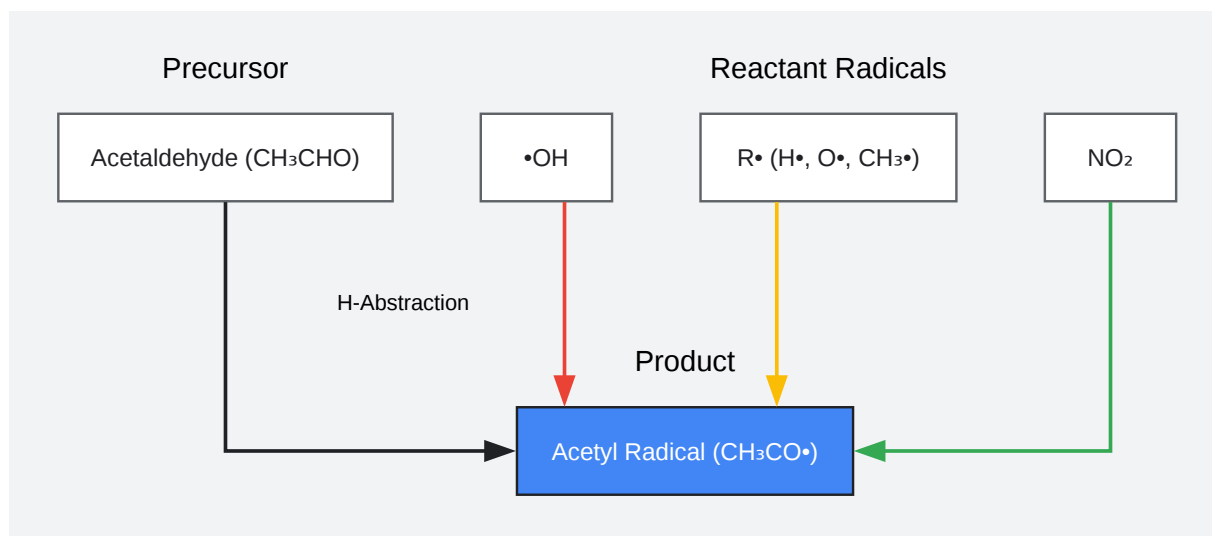
## Formation Pathways of the Acetyl Radical

The predominant formation route for the **acetyl radical** in combustion is through the hydrogen abstraction from the aldehydic group of acetaldehyde ( $\text{CH}_3\text{CHO}$ ). This reaction is readily facilitated by various radicals present in flames.

Primary Formation Reactions:

- H-Abstraction by Hydroxyl Radical ( $\bullet\text{OH}$ ): This is a major pathway due to the high reactivity and concentration of  $\bullet\text{OH}$  radicals in flames.  $\text{CH}_3\text{CHO} + \bullet\text{OH} \rightarrow \text{CH}_3\text{CO}\bullet + \text{H}_2\text{O}$
- H-Abstraction by other radicals ( $\text{H}\bullet$ ,  $\text{O}\bullet$ ,  $\text{CH}_3\bullet$ ): Other abundant radicals also contribute to acetaldehyde conversion.  $\text{CH}_3\text{CHO} + \text{R}\bullet \rightarrow \text{CH}_3\text{CO}\bullet + \text{RH}$  (where  $\text{R}\bullet = \text{H}\bullet, \text{O}\bullet, \text{CH}_3\bullet$ )
- Reaction with Nitrogen Dioxide ( $\text{NO}_2$ ): In environments with significant  $\text{NO}_x$  concentrations, such as in internal combustion engines or gas turbines,  $\text{NO}_2$  can abstract the aldehydic hydrogen.[3]  $\text{CH}_3\text{CHO} + \text{NO}_2 \rightarrow \text{CH}_3\text{CO}\bullet + \text{HNO}_2$

These formation pathways are visualized in the logical diagram below.



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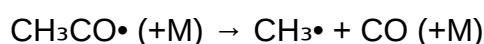
**Figure 1:** Primary formation pathways of the **acetyl radical**.

## Key Reactions and Kinetic Data

Once formed, the **acetyl radical** undergoes several competing reactions that are highly dependent on temperature and pressure.

### Unimolecular Decomposition

At the high temperatures typical of flames, the dominant reaction pathway for the **acetyl radical** is thermal decomposition into a methyl radical ( $\text{CH}_3\bullet$ ) and carbon monoxide ( $\text{CO}$ ).<sup>[2][4]</sup> This reaction is a significant source of methyl radicals, which are fundamental to hydrocarbon combustion and soot formation chemistry.



### Reaction with Molecular Oxygen ( $\text{O}_2$ )

The reaction with  $\text{O}_2$  is a critical pathway, especially at lower to intermediate temperatures. This reaction proceeds primarily via a chemically activated adduct,  $\text{CH}_3\text{C}(\text{O})\text{O}_2\bullet^*$ , which can be stabilized or undergo further reaction.

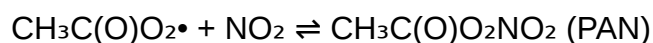
- Formation of Acetylperoxy Radical: At higher pressures, the energized adduct is stabilized by collision with a third body (M), forming the acetylperoxy radical ( $\text{CH}_3\text{C}(\text{O})\text{O}_2\bullet$ ).<sup>[2]</sup>  $\text{CH}_3\text{CO}\bullet + \text{O}_2 \rightleftharpoons \text{CH}_3\text{C}(\text{O})\text{O}_2\bullet$
- Formation of OH: At low pressures, the energized adduct can isomerize and decompose to produce OH radicals, providing a key chain-branching pathway.<sup>[2]</sup>

### Reactions with Nitrogen Oxides ( $\text{NO}_x$ )

The **acetyl radical** plays a direct and significant role in  $\text{NO}_x$  chemistry. It reacts rapidly with both NO and  $\text{NO}_2$ .

- Reaction with NO: Forms an unstable intermediate, nitrosyl acetone ( $\text{CH}_3\text{CONO}$ ).<sup>[5][6]</sup>  $\text{CH}_3\text{CO}\bullet + \text{NO} \rightarrow \text{CH}_3\text{CONO}$
- Reaction with  $\text{NO}_2$ : This reaction is significantly faster than the reaction with NO and produces a methyl radical, carbon dioxide, and regenerates NO.<sup>[7][8]</sup>  $\text{CH}_3\text{CO}\bullet + \text{NO}_2 \rightarrow \text{CH}_3\bullet + \text{CO}_2 + \text{NO}$

The competition between these reactions influences the overall NO<sub>x</sub> cycle. In the presence of both O<sub>2</sub> and NO<sub>2</sub>, the acetylperoxy radical can react with NO<sub>2</sub> to form peroxyacetyl nitrate (PAN), a major component of photochemical smog.



The major reaction pathways are summarized in the diagram below.

**Figure 2:** Key consumption pathways for the **acetyl radical** in combustion.

## Quantitative Kinetic Data

The following table summarizes key reaction rate coefficients for **acetyl radical** reactions. Note that rate coefficients are typically expressed in the Arrhenius form,  $k = A \cdot T^n \cdot \exp(-E_a / RT)$ .

Reaction	A (cm <sup>3</sup> molecule <sup>-1</sup> s <sup>-1</sup> )	n	E <sub>a</sub> (kJ/mol)	Temperature (K)	Reference(s)
CH <sub>3</sub> CO• + NO <sub>2</sub> → CH <sub>3</sub> • + CO <sub>2</sub> + NO	-	-	-	293 - 333	[7][8]
CH <sub>3</sub> CO• + NO → CH <sub>3</sub> CONO	-	-	-	293 - 333	[7][8]
CH <sub>3</sub> CO• + O <sub>3</sub> → Products	1.50 x 10 <sup>-11</sup>	0	-2.5 ± 0.4	248 - 403	[9][10]
CH <sub>3</sub> C(O)O <sub>2</sub> • + CH <sub>3</sub> C(O)O <sub>2</sub> • → Products	1.3 x 10 <sup>-11</sup>	0	0	298	[11]
Ratio: k(CH <sub>3</sub> CO+N O <sub>2</sub> )/k(CH <sub>3</sub> CO +NO)	~5	-	-	293 - 333	[7][8]

## Role in Pollutant Formation

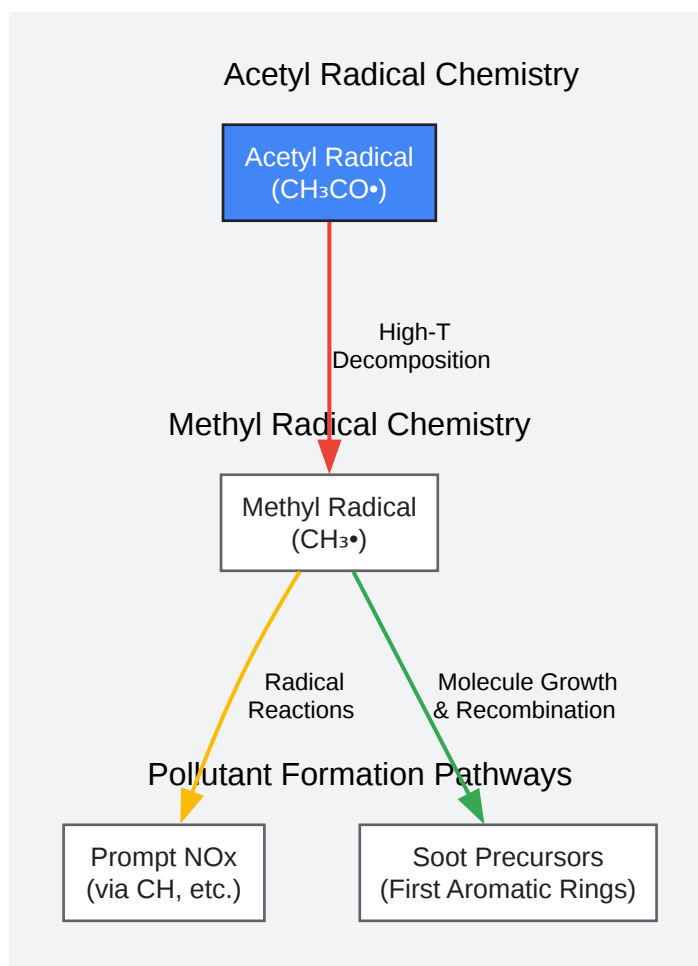
### Nitrogen Oxides (NOx)

The **acetyl radical** is an important intermediate in the chemistry of NOx. As shown in Figure 2 and Table 1, its reaction with NO<sub>2</sub> is a key step that regenerates NO. Furthermore, the acetylperoxy radical (formed from CH<sub>3</sub>CO• + O<sub>2</sub>) is a crucial player in the chain reactions involving NOx. In urban atmospheres, it leads to the formation of PAN. In combustion, the acetylperoxy radical can accelerate the conversion of NO to NO<sub>2</sub>, a key component of NOx emissions.<sup>[12]</sup> This cycle is particularly relevant in lean-burn and low-temperature combustion conditions.

### Soot Formation (Indirect Role)

While there is no major known direct reaction of the **acetyl radical** leading to the formation of polycyclic aromatic hydrocarbons (PAHs), the precursors to soot, it plays a significant indirect role. The primary decomposition pathway of the **acetyl radical** at high temperatures yields the methyl radical (CH<sub>3</sub>•).<sup>[2]</sup> The methyl radical is a cornerstone of "prompt" NOx formation chemistry, which occurs in the fuel-rich, early regions of a flame where soot inception also begins.<sup>[13][14]</sup>

The prompt NOx mechanism is initiated by hydrocarbon radicals, such as CH, which can be formed from methyl radical reactions. Furthermore, methyl radical addition and recombination reactions are key initial steps in the growth of small aliphatic molecules into the first aromatic rings, a critical and often rate-limiting step in soot formation.<sup>[15][16]</sup> Therefore, by being a major source of CH<sub>3</sub>•, the **acetyl radical** contributes significantly to the pool of radicals responsible for initiating both prompt NOx and soot formation pathways.



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**Figure 3:** Indirect role of the **acetyl radical** in soot and prompt NO<sub>x</sub> formation.

## Experimental Protocols for Acetyl Radical Investigation

Studying the **acetyl radical** requires sophisticated techniques due to its high reactivity and low concentration.

### Cavity Ring-Down Spectroscopy (CRDS)

Principle: CRDS is a highly sensitive absorption spectroscopy technique used for direct detection and quantification of  $\text{CH}_3\text{CO}\cdot$ . It measures the decay rate of a light pulse trapped in a high-finesse optical cavity composed of two highly reflective mirrors. The presence of an

absorbing species like the **acetyl radical** increases the rate of decay. The concentration of the radical is directly proportional to the change in the decay rate.<sup>[9][17]</sup>

#### Methodology:

- **Radical Generation:** **Acetyl radicals** are typically generated in situ within the optical cavity via pulsed laser photolysis of a stable precursor molecule (e.g., acetone, biacetyl) at a specific wavelength (e.g., 248 nm).<sup>[9]</sup>
- **Probing:** A tunable pulsed probe laser is directed into the cavity. The wavelength is scanned across an absorption feature of the **acetyl radical** (e.g., in the 490-660 nm range).<sup>[9]</sup>
- **Detection:** A fast photodetector (e.g., a photomultiplier tube) placed behind the second cavity mirror measures the exponential decay ("ring-down") of the light leaking from the cavity.
- **Data Acquisition:** A digitizer records the decay waveform. A computer fits this to an exponential function to extract the characteristic ring-down time ( $\tau$ ).
- **Analysis:** The absorption coefficient is calculated from the difference between the ring-down time with ( $\tau$ ) and without ( $\tau_0$ ) the absorber present. Kinetic measurements are performed by varying the delay between the photolysis and probe laser pulses or by monitoring the decay of the CRDS signal in the presence of a co-reactant.

## Laser-Induced Fluorescence (LIF)

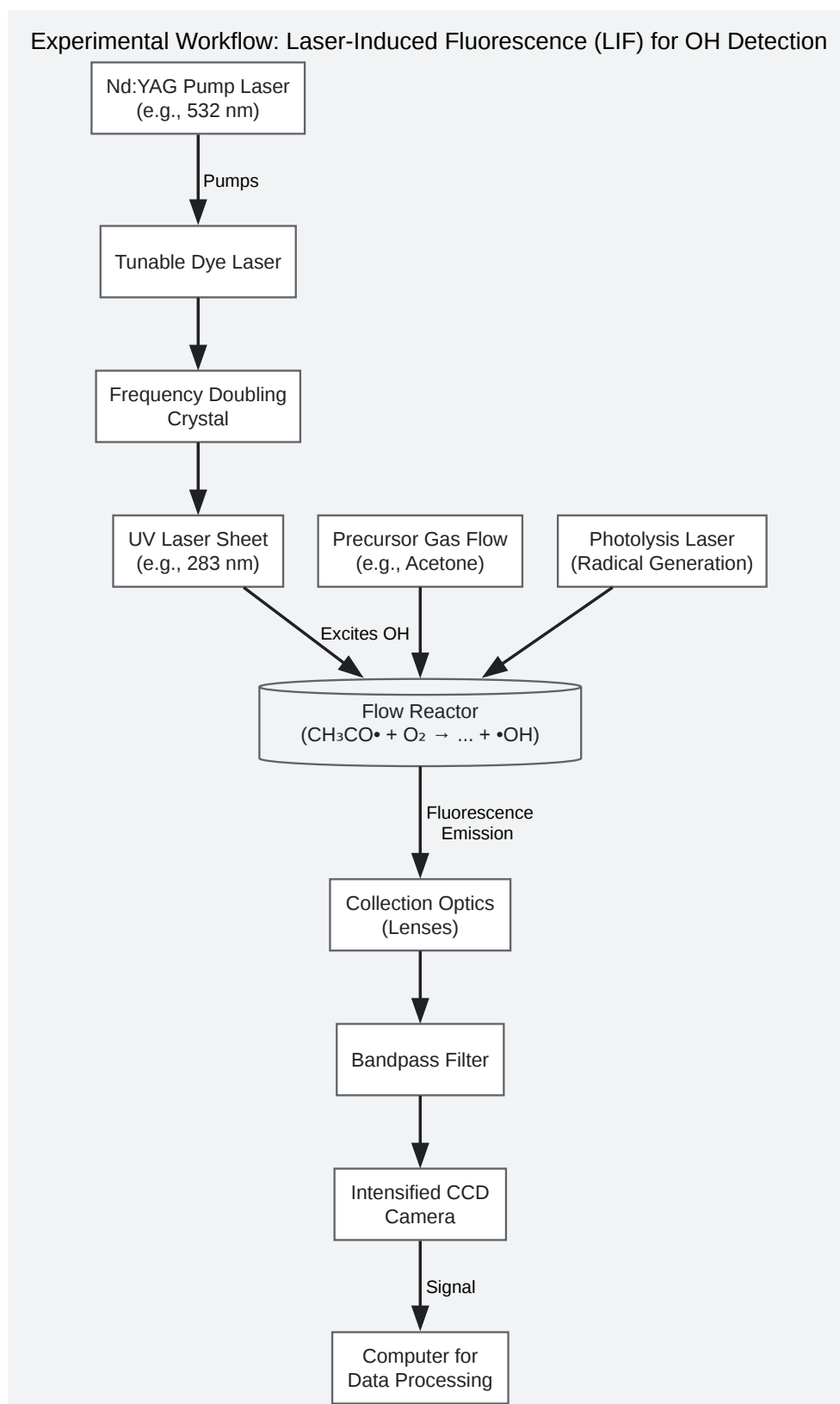
**Principle:** While not typically used to detect the **acetyl radical** directly, LIF is a powerful technique for monitoring the kinetics of its reactions by detecting specific products, most notably the OH radical from the  $\text{CH}_3\text{CO}\cdot + \text{O}_2$  reaction.<sup>[18]</sup>

#### Methodology:

- **Radical Generation:** **Acetyl radicals** are produced, often in a flow reactor, via photolysis or chemical reaction.
- **Reaction:** The radicals are allowed to react with a known concentration of a co-reactant (e.g.,  $\text{O}_2$ ).

- **Excitation:** A tunable pulsed laser beam is formed into a sheet and passed through the reaction zone. The laser is tuned to a specific electronic transition of the product of interest (e.g., the  $A^2\Sigma^+ \leftarrow X^2\Pi$  (1,0) band of OH around 283 nm).[18]
- **Fluorescence Collection:** The resulting fluorescence, emitted at a longer wavelength, is collected at a 90-degree angle to the laser sheet using a lens system.
- **Detection:** The collected light is passed through a spectral filter to isolate the fluorescence signal from scattered laser light and is detected by an intensified CCD (ICCD) camera. The ICCD is gated to open for a short duration (~400 ns) after the laser pulse to further reject background light.[18]
- **Analysis:** The intensity of the fluorescence signal is proportional to the concentration of the detected species (e.g., OH). By varying the reaction time, the kinetics of the **acetyl radical** reaction can be inferred.





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**Figure 4:** Generalized workflow for LIF detection of OH from **acetyl radical** reactions.

## Conclusion

The **acetyl radical**, though a fleeting intermediate, is a central figure in the intricate drama of combustion. Its formation from common intermediates like acetaldehyde and its subsequent reactions dictate critical aspects of combustion efficiency and pollutant formation. The competitive balance between its high-temperature decomposition to methyl radicals and its lower-temperature reactions with O<sub>2</sub> and NO<sub>x</sub> species makes its chemistry complex and highly condition-dependent. Its decomposition provides a crucial link to the radical pool that drives the formation of both soot precursors and prompt NO<sub>x</sub>. A thorough understanding of the kinetics and reaction pathways detailed in this guide is indispensable for the accurate modeling of combustion processes and the development of strategies to mitigate harmful emissions.

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